REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1>ClC1C=CC=CC=1>[F:12][C:9]1[CH:8]=[CH:7][C:6]2[S:5][CH:4]=[CH:3][C:11]=2[CH:10]=1
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
COC(CSC1=CC=C(C=C1)F)OC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
The apparatus was flushed with nitrogen and about 495 grams of polyphosphoric acid (PPA)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
the solution was further refluxed for 19 hours
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated from the PPA
|
Type
|
EXTRACTION
|
Details
|
the resulting aqueous phase was extracted with toluene (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C=CS2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.4 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |